molecular formula C10H14ClNO2 B3176487 Benzyl 3-aminopropanoate hydrochloride CAS No. 99616-43-0

Benzyl 3-aminopropanoate hydrochloride

Cat. No. B3176487
CAS RN: 99616-43-0
M. Wt: 215.67 g/mol
InChI Key: QIBWNGWEFYSLCM-UHFFFAOYSA-N
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Description

Benzyl 3-aminopropanoate hydrochloride is a chemical compound with the CAS Number: 99616-43-0 . Its molecular formula is C10H14ClNO2 and it has a molecular weight of 215.68 .


Molecular Structure Analysis

The molecular structure of Benzyl 3-aminopropanoate hydrochloride can be represented by the linear formula: C10H14ClNO2 . The InChI code for this compound is 1S/C10H13NO2.ClH/c11-7-6-10 (12)13-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H .


Physical And Chemical Properties Analysis

Benzyl 3-aminopropanoate hydrochloride is a powder that is stored under an inert atmosphere at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the sources I found.

Scientific Research Applications

    Fluorescent Chemosensor

    • A recent study introduced a new fluorescent chemosensor based on a Rhodamine B and benzyl 3-aminopropanoate conjugate (RBAP). This compound was designed, synthesized, and structurally characterized. Its single crystal structure was obtained and analyzed by X-ray analysis. The fluorescent properties of RBAP make it useful for detecting specific analytes or ions in biological and environmental samples.

Safety and Hazards

This compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

Benzyl 3-aminopropanoate hydrochloride is a chemical compound with the formula C10H14ClNO2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound can be used in the synthesis of other complex molecules . The compound’s interaction with its targets and the resulting changes are subject to further scientific investigation.

Biochemical Pathways

It is known that the compound is related to β-Alanine ethyl ester, which is expected to hydrolyze within the body to form β-alanine . β-Alanine is a non-essential amino acid involved in the synthesis of carnosine, a molecule that helps buffer acid in muscles, improving physical performance.

Result of Action

As a chemical intermediate, its primary function is likely to participate in chemical reactions to form other compounds .

properties

IUPAC Name

benzyl 3-aminopropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBWNGWEFYSLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99616-43-0
Record name benzyl 3-aminopropanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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